molecular formula C17H17N7O3 B2880205 N-(4-(2-acetamidoethoxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448071-52-0

N-(4-(2-acetamidoethoxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2880205
CAS No.: 1448071-52-0
M. Wt: 367.369
InChI Key: TYUSMUCDOKZNLG-UHFFFAOYSA-N
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Description

N-(4-(2-acetamidoethoxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H17N7O3 and its molecular weight is 367.369. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Studies

Novel carboxamides based on a pyrazolobenzothiazine ring system, similar in structure to N-(4-(2-acetamidoethoxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, were synthesized and evaluated for antioxidant activity. Many compounds in this series were found to be good scavengers of superoxide anion radical, indicating their potential as antioxidants. These findings suggest that modifications or derivatization of this chemical structure could lead to the development of potent biologically active compounds with antioxidant properties (Ahmad et al., 2012).

Antimicrobial Activities

Research into the synthesis of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, structurally related to the compound , revealed that some synthesized compounds exhibited promising antimicrobial activities. This study highlights the potential of utilizing this compound and its derivatives in the development of new antimicrobial agents (Gouda et al., 2010).

Antitumor and Antimicrobial Applications

N-arylpyrazole-containing enaminones were synthesized and found to exhibit cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), comparable to those of 5-fluorouracil. Additionally, some of these compounds were evaluated for antimicrobial activity, highlighting the potential therapeutic applications of compounds structurally similar to this compound in cancer treatment and infection control (Riyadh, 2011).

Anthelmintic Activity

A study on the synthesis of novel compounds incorporating a 1,2,4-triazole moiety clubbed with a benzimidazole ring showed good anthelmintic activity against Pheretima posthumous. This suggests the potential use of this compound derivatives in the development of new anthelmintic agents (Kumar & Sahoo, 2014).

Properties

IUPAC Name

N-[4-(2-acetamidoethoxy)phenyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O3/c1-12(25)19-8-9-27-14-4-2-13(3-5-14)21-17(26)15-6-7-16(23-22-15)24-11-18-10-20-24/h2-7,10-11H,8-9H2,1H3,(H,19,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUSMUCDOKZNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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